molecular formula C12H11ClFN3O2 B1420469 Ethyl 1-(5-chloro-3-fluoropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate CAS No. 1150164-40-1

Ethyl 1-(5-chloro-3-fluoropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate

Cat. No. B1420469
M. Wt: 283.68 g/mol
InChI Key: DMRULTFEXODORU-UHFFFAOYSA-N
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Description

The compound “1-(5-chloro-3-fluoropyridin-2-yl)ethanamine” is a related compound with a similar structure . It has a molecular weight of 174.61 and is a yellow to brown liquid .


Synthesis Analysis

The synthesis of a related compound, “1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine hydrochloride”, involves reacting 5-chloro-3-fluoropyridine with ethanamine hydrochloride in the presence of a strong acid such as hydrochloric acid.


Molecular Structure Analysis

The linear formula of “1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine” is C7H8ClFN2 . The InChI key is MAYQGJSDQBLXHN-UHFFFAOYSA-N .


Chemical Reactions Analysis

This compound has been utilized in various chemical transformations, leading to a variety of pyridine derivatives.


Physical And Chemical Properties Analysis

The related compound “1-(5-chloro-3-fluoropyridin-2-yl)ethanamine” has a predicted boiling point of 217.6±35.0 °C and a predicted density of 1.331±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Reactivity

  • The chemistry of heterocyclic compounds, such as pyrazolines, has been extensively explored for their potential in synthesizing various classes of heterocyclic compounds. These compounds serve as key intermediates in the development of dyes, polymers, and other functional materials due to their unique reactivity and structural versatility. One study reviewed the synthesis of heterocycles utilizing dicyanomethylene derivatives as a scaffold, highlighting the diverse applications of these compounds in the field of organic synthesis (Gomaa & Ali, 2020).

Application Potential

  • Research into ionic liquids and their mixtures, for instance, has shown significant advancements in electrochemical technologies, including energy storage and electroplating. These studies provide insights into how compounds with specific structural features, such as ethyl and methyl groups, can influence the physical and chemical properties of materials for industrial applications (Tsuda, Stafford, & Hussey, 2017).

Environmental and Toxicological Studies

  • The potential environmental and toxicological impacts of ionic liquids, which are structurally similar to the queried compound, have been reviewed. Such studies are crucial for assessing the safety and environmental fate of these chemicals before their industrial scale-up. The review highlights the need for comprehensive toxicological assessments of specific ionic liquids to ensure their safe use in applications (Ostadjoo, Berton, Shamshina, & Rogers, 2018).

Safety And Hazards

The safety information for “1-(5-chloro-3-fluoropyridin-2-yl)ethanamine” includes the following hazard statements: H302 and H318 .

properties

IUPAC Name

ethyl 1-(5-chloro-3-fluoropyridin-2-yl)-5-methylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClFN3O2/c1-3-19-12(18)9-6-16-17(7(9)2)11-10(14)4-8(13)5-15-11/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMRULTFEXODORU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=C(C=C(C=N2)Cl)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674881
Record name Ethyl 1-(5-chloro-3-fluoropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(5-chloro-3-fluoropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate

CAS RN

1150164-40-1
Record name 1H-Pyrazole-4-carboxylic acid, 1-(5-chloro-3-fluoro-2-pyridinyl)-5-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150164-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-(5-chloro-3-fluoropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Chloro-3-fluoro-2-hydrazinylpyridine (5 g) and ethyl (2-ethoxymethylene)-acetoacetate (5.76 g) synthesized according to the method described in J. Chem. Soc. Perkin trans. I, p. 1875 (1988) were added to a mixed solvent of 1 N hydrochloric acid aqueous solution (150 ml) and ethanol (100 ml), and stirred under reflux. After completion of the reaction, the mixture was allowed to cool, and the organic solvent was evaporated in vacuo. Then, the mixture was extracted with ethyl acetate, the organic layer was dried over anhydrous sodium sulfate, and then the solvent was evaporated in vacuo. The obtained residue was purified with silica gel column chromatography (n-hexane/ethyl acetate) to give 1-(5-chloro-3-fluoropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid ethyl ester (6.95 g) as a pale yellow solid. MS (ESI) m/z: 284 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Name
ethyl (2-ethoxymethylene)-acetoacetate
Quantity
5.76 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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